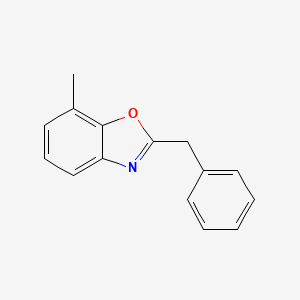
2-Benzyl-7-methyl-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-7-methyl-1,3-benzoxazole (BMB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMB is a heterocyclic compound that contains a benzoxazole ring with a methyl and benzyl group attached to it.
Mechanism of Action
The exact mechanism of action of 2-Benzyl-7-methyl-1,3-benzoxazole is not fully understood. However, studies have suggested that this compound may exert its biological activities by interacting with specific targets such as enzymes or proteins. For example, this compound has been reported to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. This compound has also been reported to inhibit the growth of certain fungi and bacteria. In addition, this compound has been shown to have a low toxicity profile in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Benzyl-7-methyl-1,3-benzoxazole in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 2-Benzyl-7-methyl-1,3-benzoxazole. One potential direction is the development of this compound-based materials with unique properties. Another direction is the investigation of this compound's potential as a therapeutic agent for the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds.
Synthesis Methods
The synthesis of 2-Benzyl-7-methyl-1,3-benzoxazole involves the condensation of 2-aminobenzyl alcohol and 2-nitrobenzaldehyde in the presence of a catalyst. The resulting product is then reduced to form this compound. This method has been reported to yield high purity this compound with good yields.
Scientific Research Applications
2-Benzyl-7-methyl-1,3-benzoxazole has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and material science. In medicine, this compound has been reported to exhibit anticancer, antifungal, and antibacterial activities. In biochemistry, this compound has been used as a fluorescent probe to detect protein-protein interactions. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
2-benzyl-7-methyl-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-11-6-5-9-13-15(11)17-14(16-13)10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEXIYJHQHAEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(O2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7560984.png)



![1-(2-Furoyl)-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B7561014.png)
![N-cyclooctylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561018.png)
![N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B7561026.png)

![N~2~-(2,3-dihydro-1H-inden-1-yl)-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7561038.png)
![1-(4-isopropylbenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B7561039.png)
![3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile](/img/structure/B7561049.png)